3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQPTNEVDMYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Pyrazole Core
The pyrazole ring is constructed via Knorr-type cyclization , where hydrazine reacts with a 1,3-diketone or β-keto ester. For example:
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Hydrazine (1.2 eq) is added to a solution of ethyl acetoacetate (1 eq) in ethanol.
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The mixture is refluxed at 80°C for 6 hours, yielding 1H-pyrazol-5-ol as a pale-yellow solid.
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The hydroxyl group is replaced with an amino group via Buchwald-Hartwig amination using a palladium catalyst and ammonia.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None (acidic conditions) |
| Yield | 68–75% |
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ under alkaline conditions:
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1H-Pyrazolo[3,4-c]pyridine-4-carbaldehyde (1 eq) is dissolved in a 1:1 mixture of tert-butanol and water.
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KMnO₄ (1.2 eq) is added dropwise at 75°C over 3 hours.
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The mixture is filtered, acidified with HCl, and extracted to yield 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid .
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| KMnO₄ Stoichiometry | 1.2 eq maximizes yield |
| Temperature | >70°C prevents side reactions |
| Reaction Time | 3 hours balances conversion |
Hydrochloride Salt Formation
The free carboxylic acid is converted to its hydrochloride salt via acid-base reaction :
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The carboxylic acid is dissolved in anhydrous ethanol.
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Hydrochloric acid (1.1 eq) is added dropwise at 0°C.
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The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Reaction Optimization and Troubleshooting
Solvent Selection
Catalytic Systems
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p-Toluenesulfonic acid (p-TSA) accelerates cyclization by protonating carbonyl groups, increasing electrophilicity.
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Palladium catalysts (e.g., Pd(OAc)₂) enable C–N coupling for amino group introduction but require rigorous oxygen-free conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved via column chromatography (silica gel, ethyl acetate/hexane).
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Melting Point : 215–217°C (decomposition observed above 220°C).
Industrial-Scale Production Considerations
Cost-Effective Modifications
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Recycling solvents : Ethanol and tert-butanol are distilled and reused, reducing waste.
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Catalyst recovery : Palladium catalysts are filtered and reactivated via acid washing.
Recent Advancements and Alternative Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Ester and amide derivatives
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazolo[3,4-c]pyridines exhibit notable anticancer properties. Studies have shown that derivatives of 3-amino-1H-pyrazolo[3,4-c]pyridine can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance:
- Case Study : A derivative was tested against breast cancer cells, showing a significant reduction in cell viability through apoptosis induction mechanisms .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Certain derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication.
- Example : A study highlighted the efficacy of a related pyrazolo compound against influenza virus, suggesting that structural modifications could enhance antiviral activity .
Cardiovascular Research
In cardiovascular research, compounds related to 3-amino-1H-pyrazolo[3,4-c]pyridine are being explored for their potential as anticoagulants. They may serve as alternatives to existing medications by targeting specific pathways involved in coagulation.
- Clinical Insights : The structure's ability to interact with key proteins involved in clot formation makes it a candidate for further development as an anticoagulant drug .
Neurological Disorders
Emerging studies suggest that pyrazolo[3,4-c]pyridines may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Research Findings : In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress-related damage .
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Core Variations
Pyrazolo[3,4-b]pyridine Derivatives
Compounds based on the pyrazolo[3,4-b]pyridine core are well-documented in medicinal chemistry. For example:
- 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (e.g., compound 3 from ) feature a [3,4-b] ring fusion, altering the spatial arrangement of substituents compared to the [3,4-c] isomer. This derivative demonstrated selective PPAR activation, highlighting the role of core geometry in target specificity .
- OXA-48 β-lactamase inhibitors (compounds 1–9 in ) incorporate aryl substituents (e.g., 4-ethylphenyl) at position 4. These modifications enhance enzyme inhibition potency, emphasizing the importance of hydrophobic interactions in β-lactamase binding .
Substituent Variations
- 3-Methyl vs. 3-Amino Groups: lists pyrazolo[3,4-b]pyridines with a 3-methyl group (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid), which reduces polarity compared to the 3-amino group in the target compound. Methyl substituents typically improve membrane permeability but may reduce solubility .
- Ester vs. Carboxylic Acid : Ethyl esters of pyrazolo[3,4-c]pyridine-3-carboxylate () serve as prodrugs, hydrolyzing in vivo to active carboxylic acids. The hydrochloride salt of the target compound bypasses this step, offering immediate bioavailability .
Key Observations :
Substituent Impact: The 3-amino group enhances hydrogen-bonding capacity, which may improve interactions with polar enzyme pockets or receptors. In contrast, aryl or alkyl groups (e.g., 4-ethylphenyl) prioritize hydrophobic interactions .
Salt Form: The hydrochloride salt improves aqueous solubility, a critical factor for intravenous formulations, whereas ester prodrugs () require metabolic activation .
Biological Activity
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings regarding its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H7N3O2·HCl
- Molecular Weight : 189.61 g/mol
- CAS Number : 1256824-45-9
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as an inhibitor in various signaling pathways and its potential therapeutic applications in cancer and inflammatory diseases.
The compound acts on several molecular targets, including:
- TBK1 (TANK-binding kinase 1) : A critical regulator in the immune response and inflammation. Inhibition of TBK1 has been linked to decreased inflammatory signaling and potential therapeutic benefits in autoimmune diseases .
- Antiviral Activity : Research indicates that derivatives of pyrazolo[3,4-c]pyridines exhibit antiviral properties against various viruses, suggesting a broad spectrum of activity against viral infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Key findings include:
- Substituents at different positions significantly impact potency and selectivity. For instance, modifications at the C3 position often enhance activity against TBK1 while maintaining selectivity for other kinases .
| Substituent Position | Effect on Activity | Notes |
|---|---|---|
| C3 | Increased TBK1 inhibition | Optimal for anti-inflammatory effects |
| C4 | Modulates selectivity | Essential for antiviral properties |
| N1 | Enhances solubility | Improves pharmacokinetic profile |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Inhibition of TBK1 : A study demonstrated that specific derivatives exhibited IC50 values as low as 0.2 nM against TBK1, leading to significant reductions in inflammatory cytokine production in THP-1 cells .
- Antitumor Activity : In vitro assays revealed that 3-amino derivatives showed antiproliferative effects on various cancer cell lines, including A172 and U87MG, with notable selectivity for tumor cells over normal cells .
- Antiviral Properties : Research indicated that certain derivatives displayed potent antiviral activity against the tobacco mosaic virus (TMV), outperforming established antiviral agents in efficacy tests .
Q & A
Basic: What are the recommended synthetic routes for 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example:
- Step 1: Condensation of aldehydes with ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) to form intermediates.
- Step 2: Cyclization with aminopyrazoles under FeCl₃ catalysis (5–10 mol%) at 80°C to yield the pyrazolo-pyridine core .
- Step 3: Hydrolysis of the ester group to the carboxylic acid, followed by hydrochlorination to enhance solubility .
Key Considerations: Optimize reaction time and temperature to minimize byproducts. Use HPLC (≥95% purity) for intermediate validation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, pyrazolo-pyridine NH protons typically appear as broad singlets (δ 11.8–13.5 ppm) .
- Liquid Chromatography-Mass Spectrometry (LCMS): Verify molecular weight (e.g., [M+H]+ ion) and detect impurities. A retention time shift in HPLC (e.g., 94.77% purity) indicates structural deviations .
- Elemental Analysis: Validate C, H, N content (±0.4% of theoretical values) .
Basic: What are the stability and solubility profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (≥10 mM in PBS, pH 7.4). For organic solvents, use DMSO (≥50 mM) with sonication .
- Stability: Store lyophilized powder at -20°C under argon. In solution, avoid repeated freeze-thaw cycles (degradation <5% over 48 hours at 4°C) .
Note: Conduct stability assays via UV-Vis spectroscopy (λmax ~270 nm) to monitor decomposition .
Advanced: How can researchers design assays to evaluate its biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., CSNK1E) with ATP-Glo™ luminescence to measure IC₅₀ values. Include positive controls (e.g., PF-4800567 hydrochloride) .
- Antimicrobial Screening: Apply broth microdilution (CLSI guidelines) against Gram-positive bacteria (MIC range: 2–32 µg/mL) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to cisplatin .
Data Analysis: Normalize to vehicle controls and use nonlinear regression (GraphPad Prism) for dose-response curves .
Advanced: How to perform structure-activity relationship (SAR) studies for pyrazolo-pyridine derivatives?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 6 to assess steric/electronic effects on binding .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., NH at position 1) .
Example SAR Table:
| Substituent Position | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 3-Amino, 4-COOH | 150 (CSNK1E) | H-bond with Lys45 |
| 3-NO₂, 4-COOEt | >1,000 | Reduced affinity |
| Data sourced from kinase inhibition assays . |
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Conditions: Compare buffer pH (e.g., Tris vs. HEPES), which affects protonation states of amino groups .
- Compound Purity: Re-evaluate via LCMS; impurities ≥5% can skew EC₅₀ values by 2–3 fold .
- Structural Analogues: Confirm regiochemistry (e.g., pyrazolo[3,4-c] vs. [3,4-b] isomers) via X-ray crystallography .
Case Study: Discrepancies in antimicrobial activity (MIC 8 vs. 32 µg/mL) were traced to differences in bacterial strains (ATCC vs. clinical isolates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
